molecular formula C11H12F3NOS B14703610 Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- CAS No. 25617-47-4

Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14703610
CAS No.: 25617-47-4
M. Wt: 263.28 g/mol
InChI Key: SAVXLINKDFESKA-UHFFFAOYSA-N
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Description

Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- is a compound that has garnered interest due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl phenyl sulfone under visible light irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The methylthio group can participate in redox reactions, potentially modulating the compound’s activity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, 3-(methylthio)-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the trifluoromethyl and methylthio groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

25617-47-4

Molecular Formula

C11H12F3NOS

Molecular Weight

263.28 g/mol

IUPAC Name

3-methylsulfanyl-N-[4-(trifluoromethyl)phenyl]propanamide

InChI

InChI=1S/C11H12F3NOS/c1-17-7-6-10(16)15-9-4-2-8(3-5-9)11(12,13)14/h2-5H,6-7H2,1H3,(H,15,16)

InChI Key

SAVXLINKDFESKA-UHFFFAOYSA-N

Canonical SMILES

CSCCC(=O)NC1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

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